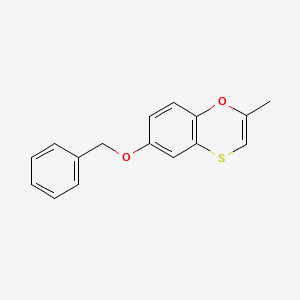

6-(Benzyloxy)-2-methyl-1,4-benzoxathiine

Description

6-(Benzyloxy)-2-methyl-1,4-benzoxathiine is a heterocyclic compound featuring a benzene ring fused to a six-membered 1,4-oxathiine ring (containing one oxygen and one sulfur atom). Key structural attributes include:

- Substituents: A benzyloxy (-OCH₂C₆H₅) group at position 6 and a methyl (-CH₃) group at position 2.

Properties

CAS No. |

918137-12-9 |

|---|---|

Molecular Formula |

C16H14O2S |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

2-methyl-6-phenylmethoxy-1,4-benzoxathiine |

InChI |

InChI=1S/C16H14O2S/c1-12-11-19-16-9-14(7-8-15(16)18-12)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |

InChI Key |

ZRKRGLIWEPPBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine

Molecular Formula : C₁₅H₁₂O₂S

Key Differences :

- Substituents : Methoxy (-OCH₃) at position 6 and thiophen-2-yl at position 2 (vs. benzyloxy and methyl in the target compound).

- Synthesis : Sodium hydride in DMF mediates nucleophilic substitution, yielding 85% purity after chromatography .

- Elemental Analysis :

| Parameter | Calculated (%) | Found (%) |

|---|---|---|

| C | 70.29 | 70.26 |

| H | 4.72 | 4.79 |

6-Hydroxybenzothiazole-2-carboxylic Acid Esters

Molecular Formula: C₉H₇NO₃S (methyl ester) Key Differences:

- Core Structure : Benzothiazole (fusion of benzene and thiazole) vs. benzoxathiine.

- Substituents : Hydroxy (-OH) at position 6 and ester (-COOR) at position 2.

- Synthesis: Reacts 1,4-benzoquinone with L-cysteine esters, emphasizing the role of sulfur in cyclization .

- Reactivity : The ester group enables hydrolysis, unlike the stable benzyloxy ether in the target compound .

1,4-Benzodioxane-6-aldehyde

Molecular Formula : C₉H₈O₃

Key Differences :

- Core Structure : Benzodioxane (two oxygen atoms) vs. benzoxathiine (one oxygen, one sulfur).

- Substituent : Aldehyde (-CHO) at position 6 (electron-withdrawing) vs. benzyloxy (electron-donating).

- Applications : The aldehyde group facilitates nucleophilic additions, contrasting with the inert benzyloxy group in the target compound .

Quinoline and Indole Derivatives with Benzyloxy Groups

Examples :

- 6-(Benzyloxy)pyridin-3-yl-aminoquinoline (Patent: EP3222620)

- 6-(Benzyloxy)indolin-1-yl-quinoline (Patent: EP3222620) Key Differences:

- Core Structure: Quinoline/indole vs. benzoxathiine.

2-Methyl-1,4-benzoxathiine-4,4-dioxide

Molecular Formula : C₉H₁₀O₃S

Key Differences :

- Oxidation State : Sulfone (-SO₂) at position 4 (vs. sulfide in the target compound).

- Synthesis : Forms via intramolecular cyclization under steric hindrance; electron-withdrawing substituents (e.g., halogens) promote cyclization, whereas electron-donating groups like benzyloxy may reduce efficiency .

3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-6-amine

Molecular Formula : C₉H₁₂N₂O

Key Differences :

- Core Structure : Benzoxazine (oxygen and nitrogen) vs. benzoxathiine (oxygen and sulfur).

- Substituents : Amine (-NH₂) at position 6 (nucleophilic) vs. benzyloxy.

- Synthesis : Achieves 89–100% yield via optimized routes, highlighting the impact of substituent choice on reaction efficiency .

Research Implications

- Electronic Effects : Electron-donating groups (e.g., benzyloxy) may reduce cyclization efficiency compared to electron-withdrawing groups (e.g., halogens) .

- Synthetic Optimization : High-yield routes for benzoxazine derivatives could inform scalable synthesis of 6-(Benzyloxy)-2-methyl-1,4-benzoxathiine.

Q & A

Q. What are the established synthetic methodologies for 6-(Benzyloxy)-2-methyl-1,4-benzoxathiine?

Methodological Answer: The synthesis typically involves cyclization reactions under controlled conditions. For example:

- Stepwise Cyclization : Reacting sulfonylacetone derivatives with O-methyllactims in polar aprotic solvents (e.g., DMF) promotes cyclization to form the benzoxathiine core. Sodium hydride is often used as a base to deprotonate intermediates .

- Substituent Influence : Electron-withdrawing groups (e.g., Cl, F) on precursor molecules enhance cyclization efficiency, while bulky substituents may lead to competing side reactions (e.g., intramolecular cyclization to 4,4-dioxide derivatives) .

Key Reagents : Sulfonylacetonitriles, O-methyllactims, NaH in DMF .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Elemental Analysis : Validate purity and molecular composition (e.g., C, H, S content) .

- Spectroscopy :

- NMR : H and C NMR to confirm the benzyloxy group (δ ~4.5–5.0 ppm for OCHPh) and methyl substituents (δ ~1.5–2.5 ppm).

- IR : Detect characteristic S-O (1050–1150 cm) and aromatic C-O (1200–1300 cm) stretches.

- X-ray Crystallography : Resolve the stereochemistry of the benzoxathiine ring if single crystals are obtainable.

Q. What are the critical functional groups in this compound that influence its reactivity?

Methodological Answer: The compound’s reactivity is governed by:

- Benzyloxy Group (CHCHO-) : Enhances solubility in organic solvents and participates in hydrogen bonding or π-π stacking interactions.

- Methyl Substituent (2-CH) : Steric effects modulate reaction pathways (e.g., inhibiting unwanted side reactions) .

- Benzoxathiine Ring : The sulfur atom in the 1,4-benzoxathiine core can act as a weak Lewis acid, influencing electronic properties.

Advanced Research Questions

Q. What mechanistic insights explain the role of substituents in the cyclization of this compound precursors?

Methodological Answer: Cyclization efficiency depends on electronic and steric effects:

- Electron-Withdrawing Groups (EWGs) : Promote cyclization by stabilizing transition states via resonance or inductive effects. For example, halogen substituents (Cl, F) increase reaction yields by 20–30% compared to unsubstituted analogs .

- Steric Hindrance : Bulky groups (e.g., isobutyl) favor alternative pathways, such as intramolecular cyclization to form 4,4-dioxide derivatives.

Table 1 : Substituent Effects on Cyclization

| Substituent (R) | Electronic Effect | Outcome |

|---|---|---|

| Cl | EWG | High cyclization yield (~85%) |

| F | EWG | Moderate yield (~75%) |

| CH | Electron-donating | Low yield (~50%) with side products |

Q. How can computational modeling predict the stability and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the benzoxathiine sulfur atom contributes to LUMO localization, making it susceptible to nucleophilic attack.

- Thermodynamic Stability : Simulate enthalpy of formation (ΔfH°) using NIST thermochemical data as a reference .

- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMF) to optimize reaction conditions.

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (0–25°C) reduce thermal decomposition of intermediates.

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and suppress byproducts.

- Protecting Groups : Introduce temporary protecting groups (e.g., acetyl) on reactive hydroxyl or amine moieties in precursors .

Q. Example Protocol :

Protect phenolic -OH groups in precursors with benzyl chloride.

React with sulfonylacetone in DMF/NaH at 0°C.

Deprotect using catalytic hydrogenation (H, Pd/C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.